![molecular formula C12H12N2O2S B12901718 1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one CAS No. 120996-85-2](/img/structure/B12901718.png)
1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Furan-2-yl)-4-methyl-6-(methylthio)pyrimidin-5-yl)ethanone is a heterocyclic compound that features a pyrimidine ring substituted with furan, methyl, and methylthio groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Furan-2-yl)-4-methyl-6-(methylthio)pyrimidin-5-yl)ethanone typically involves multi-step reactions. One common method is the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes or domino reactions . The reaction conditions often involve the use of sulfur-containing reagents and various catalysts to facilitate the formation of the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Furan-2-yl)-4-methyl-6-(methylthio)pyrimidin-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The furan and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, or bases can be used depending on the specific substitution reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-(Furan-2-yl)-4-methyl-6-(methylthio)pyrimidin-5-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-(Furan-2-yl)-4-methyl-6-(methylthio)pyrimidin-5-yl)ethanone involves its interaction with various molecular targets and pathways. The compound’s biological activities are likely due to its ability to interact with enzymes, receptors, and other biomolecules, leading to alterations in cellular processes . For example, it may inhibit specific enzymes or modulate receptor activity, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-4-methyl-6-(methylthio)pyrimidine: Similar structure but lacks the ethanone group.
4-Methyl-6-(methylthio)pyrimidine: Lacks both the furan and ethanone groups.
2-(Furan-2-yl)-4-methylpyrimidine: Lacks the methylthio and ethanone groups.
Uniqueness
1-(2-(Furan-2-yl)-4-methyl-6-(methylthio)pyrimidin-5-yl)ethanone is unique due to the presence of both the furan and methylthio groups on the pyrimidine ring, along with the ethanone group. This combination of functional groups contributes to its distinct chemical and biological properties .
Properties
CAS No. |
120996-85-2 |
|---|---|
Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
1-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C12H12N2O2S/c1-7-10(8(2)15)12(17-3)14-11(13-7)9-5-4-6-16-9/h4-6H,1-3H3 |
InChI Key |
IUCSECRLOOIUTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


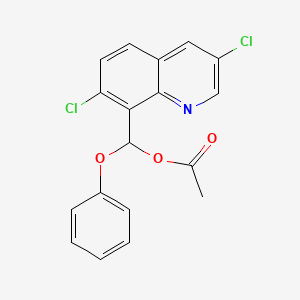
![1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl]ethan-1-one](/img/structure/B12901651.png)

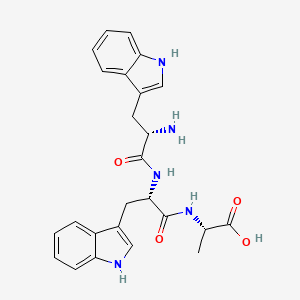
![1-(3-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12901675.png)
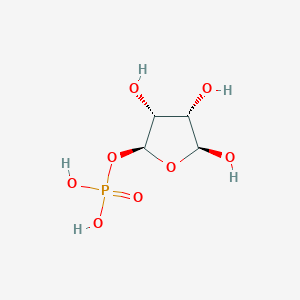
![2-Chloro-3'-deoxy-3'-fluoro-N-[(3-iodophenyl)methyl]adenosine](/img/structure/B12901680.png)
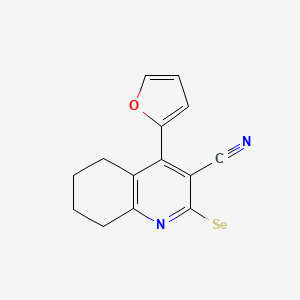
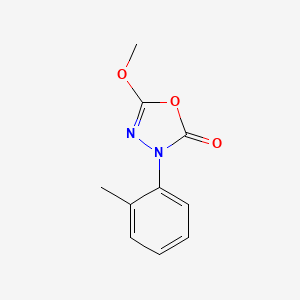
![4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine](/img/structure/B12901691.png)
![Ethanone, 1-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]-](/img/structure/B12901702.png)
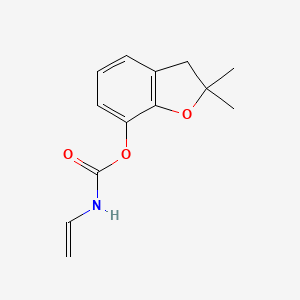
![3-Methyl-1-(4-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12901714.png)
![1-(Bicyclo[2.2.1]heptan-2-yl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12901721.png)
